Hernandezine
Overview
Description
Hernandezine is a bisbenzylisoquinoline alkaloid isolated from various herbal medicines, known for its significant biological activities, especially in cancer treatment. It has been identified as a potent and selective modulator for overcoming multidrug resistance (MDR) in cancer cells, primarily by inhibiting the function of ATP-binding cassette (ABC) drug transporters like ABCB1 (P-glycoprotein, MDR1) (Hsiao et al., 2016). This unique ability to selectively inhibit multidrug resistance and enhance drug-induced apoptosis in cancer cells makes hernandezine a compound of significant interest for cancer chemotherapy.
Synthesis Analysis
Although specific details on the synthesis of Hernandezine were not directly available from the searched articles, it is typically isolated from natural sources rather than synthesized in laboratories. Hernandezine belongs to the group of compounds where dynamic imine chemistry, including reversible imine bond formation, is fundamental. This chemical behavior is crucial for developing synthetic methodologies for structurally complex natural products (Belowich & Stoddart, 2012). The synthesis of complex molecules often involves the strategic use of dynamic covalent chemistry (DCC) to construct molecules with precise structural and functional attributes, employing reversible reactions like imine formation for proof-reading and error-checking during synthesis (Meyer, Joiner & Stoddart, 2007).
Molecular Structure Analysis
Hernandezine's molecular structure is characterized by its bisbenzylisoquinoline backbone, which is fundamental to its biological activity. The structure-activity relationship (SAR) of hernandezine and similar compounds underscores the importance of the bisbenzylisoquinoline scaffold in modulating the function of critical proteins involved in drug resistance mechanisms in cancer cells.
Chemical Reactions and Properties
Hernandezine has shown selective inhibitory activity against the ABCB1 transporter, a key player in the development of multidrug resistance in cancer cells. This activity suggests that hernandezine can enhance the apoptosis of cancer cells by affecting the cell's ability to efflux chemotherapeutic drugs, thereby increasing their intracellular concentrations and efficacy (Hsiao et al., 2016).
Physical Properties Analysis
The physical properties of hernandezine, such as solubility, stability, and distribution, play a crucial role in its pharmacokinetic profile and its ability to modulate drug resistance in cancer cells. A study on the pharmacokinetics and tissue distribution of hernandezine in rats showed that it has a long residence time in vivo and a slow elimination rate in the blood, with a fast and high degree of tissue distribution, indicating its potential for clinical application (Song et al., 2017).
Scientific Research Applications
Enhancement of Drug Efficacy in Cancer Treatment : HER improves the absorption of Doxorubicin (DOX), a chemotherapy medication, and enhances its drug-protein binding effect. This suggests that HER can make DOX more effective in treating cancer (Yang Song et al., 2019).
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis : HER has been found to inhibit proliferation and induce apoptosis in melanoma cells, potentially improving the efficacy of cancer treatment drugs (Xiaoting Wang et al., 2022).
Reversal of Multidrug Resistance in Cancer : Hernandezine has potential as a reversal agent for ABCB1-mediated multidrug resistance in cancer cells. This could improve combination therapy in multidrug-resistant (MDR) cancer patients (Sung-Han Hsiao et al., 2016).
Effect on Platelet Aggregation : Hernandezine inhibits rat platelet aggregation induced by collagen, ADP, calicimycin, and arachidonic acid in vitro (Ma Li, 1991).
Treatment of Leukemia and Colon Cancer in Mice : Hernandezine, a component of Thalictrum glandulosissimum, is effective in treating mice with leukemia, ascites, and colon cancer (C. Xu et al., 1990).
Inhibition of TNFα Production in Macrophages/Monocytes : As a novel AMPK activator, HER inhibits LPS-induced TNFα production in macrophages/monocytes, which is significant for its potential anti-inflammatory effects (Ping Li et al., 2017).
Antimicrobial Activity : Hernandezine, along with other alkaloids from Thalictrum podocarpum, possesses antimicrobial activity against Mycobacterium smegmatis at concentrations of 100 micrograms/ml or less (W. Wu et al., 1977).
Pharmacokinetics and Tissue Distribution Study : A developed UHPLC–MS/MS method can accurately quantify hernandezine in rat plasma and tissues, which is essential for pharmacokinetic studies (Yang Song et al., 2017).
properties
IUPAC Name |
(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZMQNZACIFDBL-KYJUHHDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216926 | |
Record name | Hernandezine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hernandezine | |
CAS RN |
6681-13-6 | |
Record name | (4aS,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-12,20,21,22,26-pentamethoxy-4,17-dimethyl-16H-1,24:6,9-dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6681-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hernandezine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hernandezine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HERNANDEZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH24MXX7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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